![molecular formula C14H16N2O2S B239466 2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide](/img/structure/B239466.png)
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide
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Overview
Description
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as TPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TPS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
1. Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide, a broad-spectrum phosphatidylinositol 3-kinase inhibitor, has been evaluated for its potential in treating idiopathic pulmonary fibrosis and cough. It has shown some in vitro efficacy in these areas, with ongoing clinical studies to determine its effectiveness (Norman, 2014).
2. Cytotoxicity and Carbonic Anhydrase Inhibition
This compound has been included in studies focusing on new benzenesulfonamides for cytotoxicity and tumor specificity. Specifically, it has shown potential as an inhibitor of human cytosolic carbonic anhydrases, with implications in anti-tumor activity studies (Gul et al., 2016).
3. Antimicrobial Activity
A study on N-pyridin-3-yl-benzenesulfonamide, a closely related compound, has demonstrated significant antimicrobial activity against various bacteria, indicating potential uses in combating microbial infections (Ijuomah et al., 2022).
4. Coordination Compounds and Chemical Nucleases
Compounds related to 2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide have been used to form coordination compounds with metals like copper, acting as chemical nucleases. These findings have relevance in the fields of chemistry and biochemistry (Macías et al., 2006).
5. Potential in Anticancer Treatments
The compound has been part of research focusing on hybrid molecules with antimicrobial benzo[d]isothiazol-3-ones, showing moderate antibacterial properties and potential in anticancer treatments (Zani et al., 2009).
6. Inhibitory Activity Against Carbonic Anhydrase Isoforms
Research on derivatives of this compound has revealed inhibitory activity against carbonic anhydrase isoforms, with implications in developing anticancer drugs (Aimene et al., 2019).
properties
Product Name |
2,3,4-trimethyl-N-(3-pyridinyl)benzenesulfonamide |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2,3,4-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-6-7-14(12(3)11(10)2)19(17,18)16-13-5-4-8-15-9-13/h4-9,16H,1-3H3 |
InChI Key |
SZZAZESVMPZHKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C)C |
solubility |
9.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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